molecular formula C18H18N6O4S B2702993 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-93-2

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2702993
CAS No.: 850935-93-2
M. Wt: 414.44
InChI Key: VSLXTCPCDWWOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This complex compound integrates multiple pharmaceutically relevant motifs, including a sulfamoyl group and a 1,3,4-oxadiazole heterocycle, a scaffold recognized as a "privileged structure" in the development of bioactive agents . The 1,3,4-oxadiazole core is a well-documented pharmacophore known to contribute to a wide spectrum of biological activities. Scientific literature on analogous structures indicates that such derivatives have demonstrated potential as antimicrobial , anti-inflammatory , and antihypertensive agents . The specific presence of a 5-cyclopropyl substituent on the oxadiazole ring, as seen in this compound, is a feature explored in research to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The N,N-bis(2-cyanoethyl) sulfamoyl group further enhances the molecular complexity and is likely to influence the compound's solubility and interaction with enzymes. This product is intended solely for research purposes in a controlled laboratory environment . It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and international safety regulations.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S/c19-9-1-11-24(12-2-10-20)29(26,27)15-7-5-13(6-8-15)16(25)21-18-23-22-17(28-18)14-3-4-14/h5-8,14H,1-4,11-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXTCPCDWWOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antitumor and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antitumor properties. The following sections detail specific findings from various studies.

Antitumor Activity

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In these studies, it exhibited significant antiproliferative effects with IC50 values indicating potent inhibition of cell growth.
    • For instance, in one study, the compound demonstrated an IC50 value of approximately 1.30 µM against HepG2 cells, which is markedly lower than some established treatments like SAHA (IC50 = 17.25 µM) .
  • Mechanism of Action :
    • The mechanism underlying its antitumor activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry and caspase activation assays .
    • Additionally, combination studies indicated that the compound could enhance the efficacy of other chemotherapeutic agents such as taxol and camptothecin when used in conjunction.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Testing Against Bacteria : The compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated varying degrees of antibacterial activity, suggesting potential for development as an antimicrobial agent .
  • Efficacy Measurements : Minimum inhibitory concentrations (MICs) were determined, showing promising results against strains such as Staphylococcus aureus and Escherichia coli.

Data Summary

Activity TypeCell Line/BacteriumIC50/MIC ValueReference
AntitumorHepG21.30 µM
AntitumorA54917.25 µM
AntimicrobialStaphylococcus aureusMIC = 2.0 µM
AntimicrobialEscherichia coliMIC = 0.41 µg/mL

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • A study involving xenograft models demonstrated that treatment with this compound resulted in a tumor growth inhibition rate of approximately 48.89%, which is comparable to existing therapies .
  • Another investigation focused on the structural optimization of similar compounds to enhance their selectivity and reduce toxicity in normal cells while maintaining efficacy against tumor cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Sulfamoyl substituents: Cyanoethyl vs. benzyl/methyl (LMM5) or cyclohexyl/ethyl (LMM11) groups.
  • Oxadiazole substituents : Cyclopropyl vs. 2-(methylthio)phenyl (), 4-methoxyphenyl (LMM5), or furan (LMM11).
  • Benzamide substitutions : The target compound lacks halogenation, unlike fluorinated or chlorinated analogs in .
Table 1: Structural and Physicochemical Comparison
Compound Name / ID Sulfamoyl Group Oxadiazole Substituent Benzamide Substituent Melting Point (°C) Biological Activity
Target Compound Bis(2-cyanoethyl) 5-cyclopropyl None N/A Not reported
LMM5 Benzyl(methyl) 5-(4-methoxyphenyl)methyl None N/A Antifungal (vs. C. albicans)
LMM11 Cyclohexyl(ethyl) 5-furan-2-yl None N/A Antifungal (vs. C. albicans)
Compound Bis(2-cyanoethyl) 5-[2-(methylthio)phenyl] None N/A Not reported
Compound N/A 5-ethyl-1,3,4-thiadiazole 4-sulfamoylphenyl N/A Not reported
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) N-(2-oxotetrahydrofuran-3-yl) N/A 4-fluoro 236–237 Not reported

Physicochemical Properties

  • Melting Points: Fluorinated benzamides (e.g., 5f: 236–237°C, 5i: 256–258°C) exhibit higher melting points than non-halogenated analogs, likely due to enhanced crystallinity from halogen bonding . The target compound’s cyanoethyl groups may reduce melting points compared to bulkier substituents (e.g., benzyl or cyclohexyl).
  • LMM5 and LMM11 were solubilized in DMSO/Pluronic F-127, suggesting similar formulations may be required for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.